molecular formula C17H21N3O2 B6460731 6,7-dimethoxy-4-{octahydrocyclopenta[c]pyrrol-2-yl}quinazoline CAS No. 2549049-55-8

6,7-dimethoxy-4-{octahydrocyclopenta[c]pyrrol-2-yl}quinazoline

Cat. No.: B6460731
CAS No.: 2549049-55-8
M. Wt: 299.37 g/mol
InChI Key: WLEJDYHZMKCIQM-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-{octahydrocyclopenta[c]pyrrol-2-yl}quinazoline is a synthetic quinazoline derivative characterized by a bicyclic pyrrolidine moiety (octahydrocyclopenta[c]pyrrole) at the 4-position and methoxy groups at the 6- and 7-positions of the quinazoline core. This compound belongs to a class of molecules designed to target protein tyrosine kinases (PTKs), particularly epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in cancer cell proliferation and survival . The quinazoline scaffold is a privileged structure in medicinal chemistry due to its ability to mimic ATP and bind reversibly or irreversibly to the kinase domain . The substitution pattern of this compound—specifically the octahydrocyclopenta[c]pyrrole group—aims to optimize steric and electronic interactions with the ATP-binding pocket while enhancing selectivity and metabolic stability compared to earlier derivatives like PD153035 (6,7-dimethoxy-4-(3-bromoanilino)-quinazoline) .

Properties

IUPAC Name

4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-6,7-dimethoxyquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-21-15-6-13-14(7-16(15)22-2)18-10-19-17(13)20-8-11-4-3-5-12(11)9-20/h6-7,10-12H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEJDYHZMKCIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CC4CCCC4C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives, including 6,7-dimethoxy-4-{octahydrocyclopenta[c]pyrrol-2-yl}quinazoline, can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and environmental impact.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-4-{octahydrocyclopenta[c]pyrrol-2-yl}quinazoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

The quinazoline core is a common feature among EGFR inhibitors. Key structural variations in similar compounds include:

Compound Name 4-Position Substituent Key Features
PD153035 3-Bromoanilino Prototypical reversible EGFR inhibitor; high affinity but limited selectivity .
Gefitinib 3-Chloro-4-fluoroanilino Clinically approved EGFR inhibitor; reversible binding with improved pharmacokinetics .
Erlotinib 3-Ethynylanilino FDA-approved for NSCLC; irreversible binding via acrylamide group .
Target Compound Octahydrocyclopenta[c]pyrrol-2-yl Bicyclic amine enhances rigidity and lipophilicity; potential for improved kinase selectivity .
6,7-Dimethoxy-4-(3R)-3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]quinazoline (3R)-3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl Quinoxaline-pyrrolidine hybrid; may enhance π-π stacking in kinase binding .

Key Observations :

  • The absence of an anilino group (common in first-generation inhibitors) may mitigate metabolic oxidation pathways linked to CYP3A4-mediated drug interactions, a limitation observed in compounds like Gefitinib .

Biological Activity

6,7-Dimethoxy-4-{octahydrocyclopenta[c]pyrrol-2-yl}quinazoline is a quinazoline derivative notable for its diverse biological activities. This compound belongs to a class of N-containing heterocyclic compounds that have garnered attention due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties.

Chemical Structure and Properties

  • IUPAC Name : 4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-6,7-dimethoxyquinazoline
  • Molecular Formula : C17H21N3O2
  • Molecular Weight : 299.37 g/mol
  • CAS Number : 2549049-55-8

The structure features a quinazoline core substituted with methoxy groups and an octahydrocyclopenta[c]pyrrol moiety, which contributes to its unique biological activity.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit various cancer cell lines by targeting multiple pathways involved in cell proliferation and survival.

Case Study: Anticancer Efficacy

A study involving the synthesis of related quinazoline derivatives demonstrated their ability to induce apoptosis in cancer cells through the modulation of signaling pathways like PI3K/Akt and MAPK.

Antifungal Activity

Preliminary investigations into the antifungal properties of quinazoline derivatives have revealed promising results against pathogenic fungi such as Candida glabrata. A structure-activity relationship analysis indicated that specific molecular features enhance antifungal potency, suggesting that this compound may also possess similar capabilities .

Table 1: Antifungal Activity of Quinazoline Derivatives

CompoundMinimum Inhibitory Concentration (MIC)Target Pathogen
c50.37 μMN. glabrata
c10.47 μMN. glabrata
6,7-Dimethoxy...TBDTBD

Anti-inflammatory Effects

Quinazoline derivatives have been studied for their anti-inflammatory properties. The modulation of inflammatory cytokines and pathways such as NF-kB has been observed in various experimental models. This suggests potential therapeutic applications in treating inflammatory diseases.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : Similar compounds have been shown to inhibit protein kinases involved in cancer progression.
  • Receptor Modulation : The compound may modulate receptors associated with inflammatory responses.
  • Molecular Docking Studies : In silico studies indicate potential binding affinities with various protein targets relevant to its biological activities .

Q & A

Q. How can researchers address low yield in large-scale synthesis?

  • Methodological Answer : Transition from batch to flow chemistry for better heat/mass transfer. Optimize solvent recycling (e.g., membrane separation) and catalyst recovery (e.g., magnetic nanoparticles). Process simulation tools (Aspen Plus) model scalability trade-offs .

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